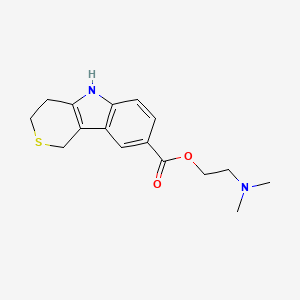
Tipindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TIPINDOLE is a synthetic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their wide-ranging biological activities and are found in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TIPINDOLE typically involves the cyclization of ortho-substituted anilines or halobenzenes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another approach is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .
Industrial Production Methods: Industrial production of this compound may involve catalytic methods to enhance yield and selectivity. Transition-metal catalysis, such as palladium-catalyzed cyclization, is often employed to achieve efficient synthesis .
Chemical Reactions Analysis
Types of Reactions: TIPINDOLE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form indole-2,3-diones using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield indoline derivatives using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating agents like nitric acid and halogenating agents like bromine.
Major Products:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Nitroindoles and halogenated indoles.
Scientific Research Applications
TIPINDOLE has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in developing new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of TIPINDOLE involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, this compound derivatives have been shown to inhibit the activity of enzymes involved in cancer cell proliferation . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Indole: The parent compound of TIPINDOLE, known for its presence in natural products like tryptophan and serotonin.
Indoline: A reduced form of indole with similar chemical properties.
Carbazole: Another heterocyclic compound with a fused benzene and pyrrole ring system.
Uniqueness of this compound: this compound stands out due to its synthetic versatility and potential for functionalization.
Properties
CAS No. |
7489-66-9 |
|---|---|
Molecular Formula |
C16H20N2O2S |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 1,3,4,5-tetrahydrothiopyrano[4,3-b]indole-8-carboxylate |
InChI |
InChI=1S/C16H20N2O2S/c1-18(2)6-7-20-16(19)11-3-4-14-12(9-11)13-10-21-8-5-15(13)17-14/h3-4,9,17H,5-8,10H2,1-2H3 |
InChI Key |
WNDHLINIYZAWCR-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1=CC2=C(C=C1)NC3=C2CSCC3 |
Canonical SMILES |
CN(C)CCOC(=O)C1=CC2=C(C=C1)NC3=C2CSCC3 |
Key on ui other cas no. |
7489-66-9 |
Synonyms |
tipindole tipindole hydrochloride tipindole monohydrochloride typindol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


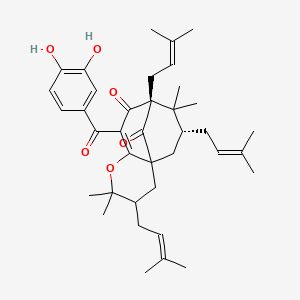
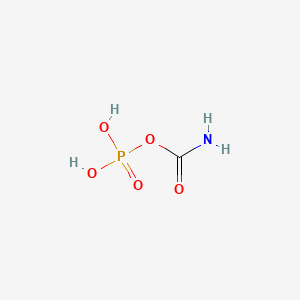
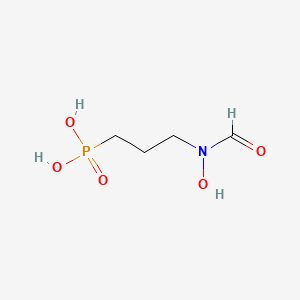

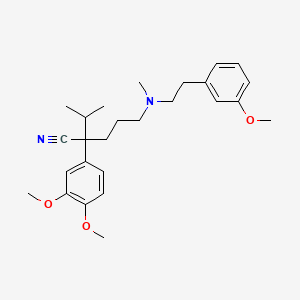
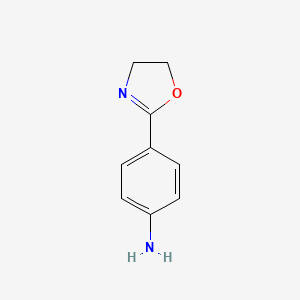
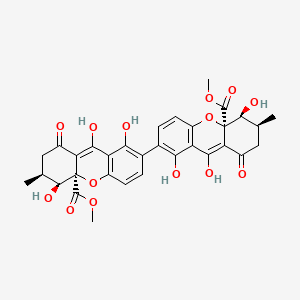
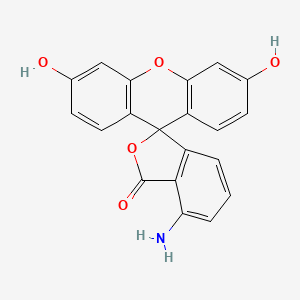
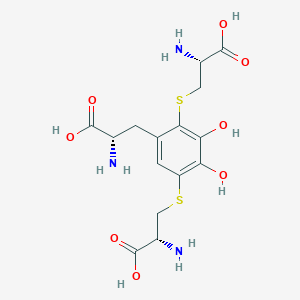
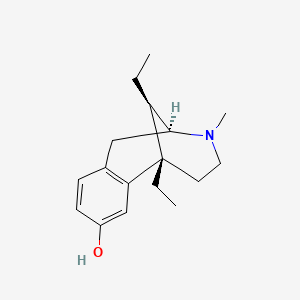
![(12S,13R,19S,21S)-14-Ethylidene-10-[(12S,13R,19S,21S)-14-ethylidene-9-oxo-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-17-yl]-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,10-tetraen-9-one](/img/structure/B1218590.png)
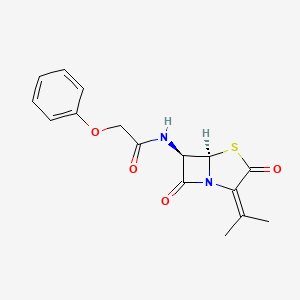

![(2r,3ar,5r,6s,7s,7ar)-5-(Hydroxymethyl)tetrahydro-3ah-[1,3,2]dioxaphospholo[4,5-B]pyran-2,6,7-Triol 2-Oxide](/img/structure/B1218593.png)
